3-Hydrazinoquinoxaline-2-thiol
Overview
Description
Mechanism of Action
Target of Action
3-Hydrazinoquinoxaline-2-thiol is a promising antimicrobial agent that has shown significant activity against a variety of bacterial and fungal strains . Its primary targets are Methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species . These organisms are responsible for a wide range of diseases and are often associated with hospital-acquired infections .
Mode of Action
It has been observed to have a synergistic effect when used in combination with other antibiotics such as penicillin . This combination results in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of the antibiotics, indicating an enhanced effectiveness against the targeted organisms .
Biochemical Pathways
The observed synergistic effect with penicillin suggests that it may enhance the effectiveness of other antibiotics, potentially by interfering with bacterial resistance mechanisms or by affecting the permeability of the bacterial cell wall .
Result of Action
This compound has shown promising results against different Candida species and MRSA . It has been found to be more effective than amphotericin B against most clinical isolates of Candida albicans . Moreover, it has shown higher effectiveness against Candida glabrata and Candida parapsilosis isolates .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antimicrobial activity, as seen in its synergistic effect with penicillin . .
Biochemical Analysis
Biochemical Properties
3-Hydrazinoquinoxaline-2-thiol has been found to interact with various biomolecules, including enzymes and proteins, in its biochemical reactions. It has shown promising antifungal and anti-inflammatory activity against different Candida species . The compound’s interactions with these biomolecules are believed to be responsible for its varied activities .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown a good efficacy in a mice model against C. albicans cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to possess antibacterial properties against a wide range of pathogens, acting through DNA interaction and inducing reactive oxygen species (ROS) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has good physicochemical and pharmacological properties, including determining the aqueous solubility, human plasma protein binding, stability with human liver microsomes, and the ability to passively permeate membranes .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For instance, it has shown a good efficacy in a mice model against C. albicans cells
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . More detailed studies are needed to fully understand these interactions and effects.
Transport and Distribution
It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
HPi1 can be synthesized through a high-throughput screening process. The synthetic route involves the preparation of 3-hydrazinoquinoxaline-2-thiol, which is achieved by reacting quinoxaline derivatives with hydrazine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of HPi1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
HPi1 undergoes various chemical reactions, including:
Oxidation: HPi1 can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of HPi1 can lead to the formation of hydrazine derivatives.
Substitution: HPi1 can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of HPi1 .
Scientific Research Applications
HPi1 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new antimicrobial agents and cancer therapeutics.
Comparison with Similar Compounds
Similar Compounds
Vismodegib: Another Hedgehog pathway inhibitor used in cancer therapy.
Sonidegib: Similar to Vismodegib, used for treating basal cell carcinoma.
Arsenic Trioxide: Known for its ability to inhibit the Hedgehog pathway.
Uniqueness
HPi1 is unique due to its dual role as an antimicrobial agent and a Hedgehog pathway inhibitor. Unlike Vismodegib and Sonidegib, which are primarily used for cancer therapy, HPi1 also shows significant antimicrobial activity against Helicobacter pylori . This dual functionality makes HPi1 a promising compound for both antimicrobial and anticancer applications.
Properties
IUPAC Name |
3-hydrazinyl-1H-quinoxaline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYAHCDRRICQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354764 | |
Record name | 3-hydrazinoquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-21-2 | |
Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydrazinoquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydrazino-2-quinoxalinethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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